molecular formula C20H20N4O2 B12177418 (1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B12177418
M. Wt: 348.4 g/mol
InChI Key: FIELUFSPDNSXMW-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine derivatives, followed by the formation of the piperazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features.

    4-Chloromethcathinone: A stimulant drug with a related chemical structure.

Uniqueness

(1-methyl-1H-indol-2-yl)[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of indole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C20H20N4O2/c1-22-17-7-3-2-5-15(17)13-18(22)20(26)24-11-9-23(10-12-24)19(25)16-6-4-8-21-14-16/h2-8,13-14H,9-12H2,1H3

InChI Key

FIELUFSPDNSXMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CN=CC=C4

Origin of Product

United States

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